molecular formula C15H15N5O2S2 B12392025 2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B12392025
M. Wt: 361.4 g/mol
InChI Key: RCCDIUZAPKBQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HQ005 is a potent degrader of Cyclin K, a protein involved in cell cycle regulation. It functions as a molecular glue degrader, facilitating interactions between target proteins and the ubiquitin-proteasome system, leading to selective protein degradation . This compound has shown significant potential in scientific research, particularly in the fields of biochemistry and chemical biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HQ005 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and yield .

Industrial Production Methods

Industrial production of HQ005 follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by purification and quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

HQ005 primarily undergoes degradation reactions facilitated by its role as a molecular glue degrader. It mediates interactions between target proteins and components of the ubiquitin-proteasome system, leading to selective protein degradation .

Common Reagents and Conditions

The degradation process involves the use of reagents that promote the interaction between HQ005 and the target proteins. These reagents include various solvents and catalysts that facilitate the degradation reaction under controlled conditions .

Major Products Formed

The major products formed from the degradation reactions involving HQ005 are the degraded protein fragments, which are subsequently processed by the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of HQ005

HQ005 is unique in its high potency and specificity as a Cyclin K degrader. It exhibits a low DC50 value of 0.041 micromolar, indicating its effectiveness at low concentrations . This makes HQ005 a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H15N5O2S2

Molecular Weight

361.4 g/mol

IUPAC Name

2-[2-[[6-(hydroxymethyl)pyridin-2-yl]amino]-1,3-thiazol-4-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H15N5O2S2/c1-9-6-16-14(24-9)20-13(22)5-11-8-23-15(18-11)19-12-4-2-3-10(7-21)17-12/h2-4,6,8,21H,5,7H2,1H3,(H,16,20,22)(H,17,18,19)

InChI Key

RCCDIUZAPKBQLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=N3)CO

Origin of Product

United States

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